Menin-MLL inhibitor 19
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Overview
Description
Menin-MLL inhibitor 19 is a small molecule inhibitor designed to disrupt the interaction between menin and the mixed lineage leukemia (MLL) protein. By inhibiting this interaction, this compound aims to halt the progression of leukemia and promote the differentiation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the reported synthetic routes includes the following steps :
- Formation of a cyclopentan-1-ol derivative through a series of reactions involving thieno[2,3-d]pyrimidine and pyridazine derivatives.
- Coupling of the cyclopentan-1-ol derivative with a phenylmethylamine derivative under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Menin-MLL inhibitor 19 primarily undergoes substitution reactions during its synthesis. The key steps involve nucleophilic substitution and coupling reactions .
Common Reagents and Conditions:
- Thieno[2,3-d]pyrimidine derivatives
- Pyridazine derivatives
- Phenylmethylamine derivatives
- Solvents such as dimethyl sulfoxide (DMSO) and methanol
- Catalysts and bases such as potassium carbonate (K2CO3) and palladium on carbon (Pd/C)
Major Products: The major product of these reactions is the final this compound compound, which is characterized by its ability to bind to the menin protein and disrupt its interaction with MLL .
Scientific Research Applications
Menin-MLL inhibitor 19 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.
Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and gene regulation.
Medicine: The primary application is in the treatment of acute leukemias driven by KMT2A rearrangements or NPM1 mutations. .
Industry: Potential applications include the development of new therapeutic agents and the optimization of drug delivery systems.
Mechanism of Action
Menin-MLL inhibitor 19 exerts its effects by binding to the menin protein, thereby preventing its interaction with the MLL protein . This disruption leads to the downregulation of oncogenic pathways and promotes the differentiation of leukemic cells. The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for leukemogenesis .
Comparison with Similar Compounds
Menin-MLL inhibitor 19 is part of a broader class of menin inhibitors, which include compounds such as SNDX-5613 (revumenib), KO-539 (ziftomenib), and DS-1594a . Compared to these compounds, this compound has shown unique binding properties and efficacy in preclinical studies . The following table provides a comparison of similar compounds:
Compound | Unique Features |
---|---|
SNDX-5613 | High efficacy in clinical trials for KMT2A-rearranged leukemias |
KO-539 | Demonstrated acceptable tolerability in clinical trials |
DS-1594a | Potent orally available small-molecule inhibitor |
This compound | Unique binding properties and preclinical efficacy |
Properties
IUPAC Name |
tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBZUWVZBXTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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